molecular formula C8H8O3S B148222 Methyl 3-oxo-3-(thiophen-2-YL)propanoate CAS No. 134568-16-4

Methyl 3-oxo-3-(thiophen-2-YL)propanoate

Cat. No. B148222
M. Wt: 184.21 g/mol
InChI Key: DNCOUBWXEBETIP-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a compound that is structurally related to various thiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science. The thiophene moiety is a common structural motif in many biologically active compounds and materials with unique electronic properties.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a biocatalytic approach has been used to prepare (S)-2-Methyl-3-(2-thiophene)-1-propanol, a compound closely related to methyl 3-oxo-3-(thiophen-2-yl)propanoate, by an asymmetric reduction of the corresponding unsaturated aldehyde . Additionally, the synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives involves the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde, which indicates the versatility of thiophene derivatives in synthesizing a wide range of compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often studied using X-ray diffraction and computational methods. For example, the X-ray analysis of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester confirmed its trans-configuration and conformation with diaxial H-3 and H-4 atoms in the solid state . Similarly, the structure of 2-thioxo-3N-(2-methoxyphenyl) thiazolidin-4-one was determined by X-ray diffraction, revealing a non-planar structure with significant intermolecular interactions .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For instance, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized by a solvent-free reaction involving nucleophilic substitution of the cyano group . The reactivity of these compounds can be further understood by studying their frontier molecular orbitals (FMOs) and chemical reactivity parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the presence of various functional groups. The compound methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate, for example, was isolated from the root essential oil of Artemisia absinthium and its structure elucidated using NMR and gas chromatography, indicating the importance of analytical techniques in understanding these properties . The stereochemistry of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate also plays a role in its physical properties, as the configuration at the N-O axis and the asymmetric propanoate C(beta) atom affects the compound's geometry and interactions .

Scientific Research Applications

  • Specific Scientific Field : Biotechnology and Pharmaceutical Chemistry .

  • Methods of Application or Experimental Procedures : The compound is reduced by whole cells of Rhodotorula glutinis at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This bioreduction process is highly enantioselective .

  • Results or Outcomes Obtained : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion . This method provides an efficient asymmetric reduction to achieve chiral alcohols from the corresponding ketones in a single step .

Safety And Hazards

“Methyl 3-oxo-3-(thiophen-2-YL)propanoate” is associated with certain hazards. The GHS pictograms indicate that it can cause skin sensitization (H317) and is toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding release to the environment (P273), collecting spillage (P391), and disposing of contents/container in accordance with local regulations (P501) .

properties

IUPAC Name

methyl 3-oxo-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCOUBWXEBETIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375089
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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URL https://comptox.epa.gov/dashboard/DTXSID60375089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3-(thiophen-2-YL)propanoate

CAS RN

134568-16-4
Record name Methyl β-oxo-2-thiophenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134568-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Record name methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Synthesis routes and methods

Procedure details

In 200 mL of methanol, was dissolved 8.90 g (75.4 mmol) of monomethyl malonate, and the resulting solution was mixed with 4.30 g (37.5 mmol) of magnesium ethoxide, followed by stirring for 4 hours at room temperature. The reaction solution was concentrated and the residue was dried under reduced pressure. In 150 mL of tetrahydrofuran, was dissolved 4.80 g (37.5 mmol) of 2-thiophenecarboxylic acid and the resulting solution was mixed with 6.69 g (41.2 mmol) of carbonyldiimidazole, followed by stirring for 1 hour. The reaction solution was added to a dry magnesium salt and stirred at room temperature for 21 hours. The reaction solution was concentrated; the residue was mixed with 150 mL of 1.5 N hydrochloric acid, extracted with ethyl acetate, and washed with an aqueous sodium hydrogencarbonate solution and then saturated sodium chloride water. The resultant was dried over sodium sulfate anhydride, filtered, and concentrated. The residue was distilled (0.06 mmHg, 87) to give 5.95 g (32.3 mmol, 86.1%) of methyl 2-thiophenecarbonylacetate as an anhydrous liquid. Similarly to Example 133, 2.52 g (8.28 mmol, 81.2%) of yellow crystals were obtained from 5.95 g (32.2 mmol) of methyl 2-thiophenecarbonylacetate by recrystallization from methanol.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ZQ Ren, Y Liu, XQ Pei, HB Wang, ZL Wu - Journal of Molecular Catalysis B …, 2015 - Elsevier
The blockbuster antidepressant drug duloxetine contains one stereo-center derived from chiral alcohol intermediates. The stereoselective bioreductive production of five of such …
Number of citations: 25 www.sciencedirect.com
T Aysha, S Luňák Jr, A Lyčka, J Vyňuchal, Z Eliáš… - Dyes and …, 2013 - Elsevier
Three N-analogues of Pechmann dye with identical aryl groups in the 5, 5′-positions (aryl = phenyl, 2-naphthyl, 2-thienyl) and carboxy ester groups in the 3,3′-positions were …
Number of citations: 20 www.sciencedirect.com
RC Barcelos, LA Zeoly, MT Rodrigues… - Monatshefte für Chemie …, 2015 - Springer
We describe herein an efficient approach for the preparation of 4-substituted 2,3-dihydro-1H-pyrazol-3-ones starting from Morita–Baylis–Hillman adducts. These heterocycles were …
Number of citations: 9 link.springer.com
C Garcia, E Richard, R Greenberg - 2021 - urresearch.rochester.edu
The question behind this project is, will asking students to scribe the key concepts of the workshop before starting problems and asking students to check their answers with an assigned …
Number of citations: 1 urresearch.rochester.edu
DE Parsons - 2019 - search.proquest.com
Cation-π cyclization cascades of alkylidene β-ketoesters bearing a pendent alkene with various substitution patterns are described. Depending upon the alkene substitution pattern and …
Number of citations: 3 search.proquest.com
Y Yang - 2023 - ir.library.louisville.edu
The fluorine (F) atom has distinctive properties such as the highest electronegativity, small size, low polarizability, and strong C–F bond strength. Not surprisingly, fluorinated organic …
Number of citations: 0 ir.library.louisville.edu
S Guo, Q Wang, Y Jiang, JT Yu - The Journal of Organic …, 2014 - ACS Publications
A tert-butyl peroxybenzoate (TBPB)-promoted direct α-methylation of 1,3-dicarbonyl compounds has been developed, providing α-methyl derivatives in moderate to good yields. In this …
Number of citations: 51 pubs.acs.org
M Ueda, A Ichimonji, M Nakayama, S Ito… - Chemical and …, 2023 - jstage.jst.go.jp
Direct oxidation of the C (sp 3)–H bond of β-(alkoxy) imino carbonyl compounds using copper acetate and molecular oxygen has been established. The protocol features a broad …
Number of citations: 5 www.jstage.jst.go.jp
J Sun, H Ge, X Zhen, X An, G Zhang, D Zhang-Negrerie… - Tetrahedron, 2018 - Elsevier
A new oxidative system of tert-butyl hydroperoxide (TBHP)/azodiisobutyronitrile (AIBN) has been used for the first time for a convenient, metal-free synthesis of substituted 2-…
Number of citations: 16 www.sciencedirect.com

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